molecular formula C5H3Cl3S B6235770 3,5-dichloro-2-(chloromethyl)thiophene CAS No. 100114-13-4

3,5-dichloro-2-(chloromethyl)thiophene

Cat. No. B6235770
CAS RN: 100114-13-4
M. Wt: 201.5
InChI Key:
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Description

3,5-Dichloro-2-(chloromethyl)thiophene (DCMCT) is an organic compound that has been studied for its potential as a chemical intermediate in the synthesis of various organic compounds. DCMCT is a member of the thiophene family, and it is a colorless solid with a pungent odor. It was first synthesized in the early 20th century, and its properties have been studied extensively since then. DCMCT has been used in a variety of applications, including as a pharmaceutical intermediate, as a catalyst for the production of polymers, and as a reagent for the synthesis of various organic compounds.

Scientific Research Applications

3,5-dichloro-2-(chloromethyl)thiophene has been studied extensively for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, polymers, and surfactants. It has also been used as a catalyst for the production of polymers and as a reagent for the synthesis of various organic compounds. 3,5-dichloro-2-(chloromethyl)thiophene has also been studied for its potential use in the synthesis of polymers with improved properties, such as increased strength and flexibility. Additionally, 3,5-dichloro-2-(chloromethyl)thiophene has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-(chloromethyl)thiophene is not fully understood, but it is believed to involve the formation of a cyclic intermediate. This intermediate is believed to react with other molecules in the reaction mixture to form the desired product. The reaction is believed to take place in three steps, including the formation of the cyclic intermediate, the reaction of the intermediate with the other molecules in the reaction mixture, and the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dichloro-2-(chloromethyl)thiophene have not been studied extensively. However, it is believed that 3,5-dichloro-2-(chloromethyl)thiophene may have some toxic effects, as it has been shown to be toxic to human cells in vitro. Additionally, 3,5-dichloro-2-(chloromethyl)thiophene has been shown to be mutagenic in some studies, although the exact mechanism of action is not known. It is also believed that 3,5-dichloro-2-(chloromethyl)thiophene may interact with certain enzymes, which could potentially lead to adverse effects.

Advantages and Limitations for Lab Experiments

3,5-dichloro-2-(chloromethyl)thiophene has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, 3,5-dichloro-2-(chloromethyl)thiophene is toxic and can cause irritation to the skin, eyes, and respiratory tract, so it should be handled with caution. Additionally, 3,5-dichloro-2-(chloromethyl)thiophene is a volatile compound, so it should be stored in a cool, dry place to prevent it from evaporating.

Future Directions

3,5-dichloro-2-(chloromethyl)thiophene has a wide range of potential future applications. It could be used as a reagent for the synthesis of polymers with improved properties, such as increased strength and flexibility. Additionally, 3,5-dichloro-2-(chloromethyl)thiophene could be used as a catalyst for the production of polymers and as a reagent for the synthesis of various organic compounds. Additionally, further research could be conducted on the biochemical and physiological effects of 3,5-dichloro-2-(chloromethyl)thiophene, as well as its potential toxicity and mutagenicity. Finally, 3,5-dichloro-2-(chloromethyl)thiophene could be studied for its potential use in drug delivery systems.

Synthesis Methods

3,5-dichloro-2-(chloromethyl)thiophene can be synthesized in a variety of ways, but the most common method is the reaction of 2-chloromethylthiophene with chlorine in a chlorination reaction. This reaction occurs in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride. The reaction is typically carried out at temperatures of 50-80°C, and it can be completed in as little as 1 hour. Other methods of synthesis include the reaction of 2-chloromethylthiophene with sulfur dichloride and the reaction of 2-chloromethylthiophene with phosphorus pentachloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dichloro-2-(chloromethyl)thiophene involves the chlorination of 2-(chloromethyl)thiophene followed by further chlorination at the 3 and 5 positions.", "Starting Materials": [ "2-(chloromethyl)thiophene", "Chlorine gas" ], "Reaction": [ "Chlorine gas is bubbled through a solution of 2-(chloromethyl)thiophene in a suitable solvent such as chloroform or carbon tetrachloride.", "The reaction mixture is stirred at room temperature for several hours until the desired level of chlorination is achieved.", "The product, 3,5-dichloro-2-(chloromethyl)thiophene, is isolated by filtration or extraction and purified by recrystallization or chromatography." ] }

CAS RN

100114-13-4

Product Name

3,5-dichloro-2-(chloromethyl)thiophene

Molecular Formula

C5H3Cl3S

Molecular Weight

201.5

Purity

95

Origin of Product

United States

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